molecular formula C13H8BrNO2 B11941731 9-bromo-3-nitro-9H-fluorene CAS No. 73748-71-7

9-bromo-3-nitro-9H-fluorene

Cat. No.: B11941731
CAS No.: 73748-71-7
M. Wt: 290.11 g/mol
InChI Key: PXCXOASDSANYOW-UHFFFAOYSA-N
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Description

9-Bromo-3-nitro-9H-fluorene is an organic compound with the molecular formula C13H8BrNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-3-nitro-9H-fluorene typically involves the bromination of fluorene followed by nitration. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The nitration step involves treating the brominated fluorene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-3-nitro-9H-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 9-azido-3-nitro-9H-fluorene or 9-thiocyanato-3-nitro-9H-fluorene.

    Reduction: Formation of 9-bromo-3-amino-9H-fluorene.

    Oxidation: Formation of 9-bromo-3-nitrofluorenone.

Scientific Research Applications

9-Bromo-3-nitro-9H-fluorene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-bromo-3-nitro-9H-fluorene depends on the specific application and the target molecule. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    9-Bromo-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-9H-fluorene:

    9-Bromo-9-phenylfluorene: Contains a phenyl group instead of a nitro group, altering its chemical properties and uses.

Uniqueness

9-Bromo-3-nitro-9H-fluorene is unique due to the presence of both bromine and nitro functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical modifications and applications in various fields of research.

Properties

CAS No.

73748-71-7

Molecular Formula

C13H8BrNO2

Molecular Weight

290.11 g/mol

IUPAC Name

9-bromo-3-nitro-9H-fluorene

InChI

InChI=1S/C13H8BrNO2/c14-13-10-4-2-1-3-9(10)12-7-8(15(16)17)5-6-11(12)13/h1-7,13H

InChI Key

PXCXOASDSANYOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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